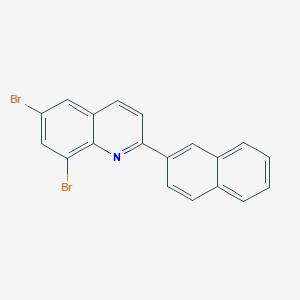

6,8-Dibromo-2-(2-naphthyl)quinoline

Description

Significance of Quinoline (B57606) Heterocycles in Modern Chemical Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical research. numberanalytics.comorientjchem.org This scaffold is not only a key structural unit in a multitude of natural products and synthetic compounds but also a privileged core in medicinal chemistry. researchgate.netjddtonline.info The versatility of the quinoline ring allows for extensive functionalization, enabling the synthesis of a vast library of derivatives with diverse biological activities. orientjchem.orgresearchgate.net

Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory activities. nih.govnih.gov Well-known drugs such as quinine (B1679958) and chloroquine (B1663885) underscore the therapeutic importance of the quinoline motif in combating malaria. nih.gov In the realm of materials science, quinoline-based structures are utilized as ligands for creating phosphorescent complexes and as electron carriers in organic light-emitting diodes (OLEDs). nih.govnih.gov The ability to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, makes quinoline a versatile precursor for synthesizing more complex molecular architectures. numberanalytics.comorientjchem.org

The Strategic Importance of Halogenation and Naphthyl Substitution on the Quinoline Core

The functional properties of the quinoline scaffold can be precisely tuned by introducing specific substituents. Halogenation and the addition of aryl groups like naphthyl are key strategies to modulate the electronic and steric characteristics of the molecule.

Halogenation: The introduction of halogen atoms, such as bromine, onto the quinoline ring is a powerful tool in synthetic and medicinal chemistry. mt.com Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can enhance its therapeutic potential. mt.com Specifically, bromine atoms at the C5, C6, and C8 positions of the quinoline ring are of interest. Metal-free methods have been developed for the selective halogenation of quinolines at the C5 position. rsc.orgrsc.org The presence of bromine atoms, particularly in compounds like 6,8-dibromoquinoline (B11842131), provides reactive handles for further synthetic transformations, such as cross-coupling reactions, to build more complex and functionally diverse molecules. mt.comnih.gov

Naphthyl Substitution: The incorporation of a naphthyl group, a bicyclic aromatic hydrocarbon, onto the quinoline core introduces significant steric bulk and extends the π-conjugated system of the molecule. This modification can influence the molecule's binding affinity to biological targets and its photophysical properties. Naphthyl-substituted quinolines are explored for their potential in creating functional materials and as components in domino reactions for synthesizing highly functionalized quinoline and naphthalene (B1677914) analogs. nih.govmdpi.com The atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond, observed in some α-naphthyl substituted systems, presents opportunities for designing novel ligands and catalysts for asymmetric synthesis. acs.org

The combination of dibromination at the 6 and 8 positions with a 2-naphthyl substitution in 6,8-Dibromo-2-(2-naphthyl)quinoline results in a molecule with a unique set of properties. The bromine atoms offer sites for further functionalization, while the naphthyl group enhances the aromatic system and steric profile, suggesting a range of potential applications.

Research Trajectories for this compound within Contemporary Organic and Medicinal Chemistry

Based on its structural features, This compound is poised for exploration in several key research areas:

Medicinal Chemistry: The quinoline core is a well-established pharmacophore. researchgate.netnih.gov The dibromo and naphthyl substitutions may confer novel biological activities. For instance, structurally similar indenoquinoline derivatives have been investigated as potential anticancer agents due to their ability to intercalate with DNA. mdpi.com Future research could involve screening this compound for various biological activities, including anticancer, antibacterial, and antiviral properties.

Organic Synthesis and Catalysis: The two bromine atoms on the quinoline ring serve as valuable synthetic handles. These positions are amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more elaborate and complex molecular architectures. This makes the title compound a versatile building block for the synthesis of novel organic materials and complex natural product analogs.

Materials Science: The extended π-conjugated system, a result of the fused quinoline and naphthyl rings, suggests potential applications in materials science. Similar to other polycyclic aromatic compounds, it could be investigated for its utility in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The planarity and electron-rich nature of the molecule are desirable properties for such applications.

Chemical Data

Below are interactive tables detailing the properties of this compound and a comparison with related compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 6,8-Dibromo-2-(naphthalen-2-yl)quinoline |

| Molecular Formula | C₁₉H₁₁Br₂N |

| Molecular Weight | 425.11 g/mol |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Insoluble in water, soluble in organic solvents |

Table 2: Comparison of Related Quinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| Quinoline | C₉H₇N | 129.16 | Parent heterocyclic scaffold |

| 6,8-Dibromoquinoline | C₉H₅Br₂N | 286.95 | Dibrominated at positions 6 and 8 nih.gov |

| 2-Naphthylquinoline | C₁₉H₁₃N | 255.32 | Naphthyl group at position 2 |

| This compound | C₁₉H₁₁Br₂N | 425.11 | Dibrominated with a naphthyl substituent |

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-2-naphthalen-2-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2N/c20-16-10-15-7-8-18(22-19(15)17(21)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUHKXSSVQJHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,8 Dibromo 2 2 Naphthyl Quinoline and Analogous Systems

Approaches for Regioselective Introduction of Bromine Substituents at C-6 and C-8 of the Quinoline (B57606) Moiety

The introduction of bromine atoms at the C-6 and C-8 positions of the quinoline ring is a critical step that significantly influences the molecule's properties and potential for further functionalization.

Direct Bromination Protocols for Quinoline and its Precursors

Direct bromination of the parent quinoline molecule typically leads to substitution at the C-3, C-5, C-6, and C-8 positions, with the product distribution being highly dependent on reaction conditions. Achieving selective 6,8-dibromination through direct bromination of quinoline is challenging due to the competing reactivity of other positions.

A more effective strategy involves the bromination of a precursor molecule, such as 1,2,3,4-tetrahydroquinoline. The amino group in tetrahydroquinoline activates the aromatic ring, directing electrophilic substitution to the ortho and para positions (C-6 and C-8). Subsequent aromatization of the resulting 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) yields the desired 6,8-dibromoquinoline (B11842131) researchgate.netrsc.orgresearchgate.netnih.gov. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, offering milder reaction conditions compared to molecular bromine rsc.org. One study reported that the reaction of 4-phenyltetrahydroquinoline with 5.0 equivalents of NBS in dichloromethane (B109758) successfully produced 3,6,8-tribromoquinoline, indicating the feasibility of introducing bromine at the C-6 and C-8 positions through this method rsc.org.

Alternatively, starting with an appropriately substituted aniline (B41778) derivative is a powerful approach. For instance, the cyclization of 1-(2-amino-3,5-dibromophenyl)-3-aryl-2-propen-1-ones can directly lead to 2-aryl-6,8-dibromoquinolines nih.govresearchgate.net. This method embeds the desired bromine substitution pattern in the starting material, circumventing the challenges of regioselective bromination of the quinoline core itself.

Halogen-Exchange Reactions for Diverse Substitution Patterns

While direct bromination is a primary method, halogen-exchange reactions, such as the Sandmeyer reaction, can in principle be used to introduce bromine atoms. This would typically involve the diazotization of an amino group at the desired position, followed by treatment with a copper(I) bromide salt. However, the synthesis of the requisite 6,8-diaminoquinoline precursor can be complex. Currently, there is limited specific literature detailing the application of halogen-exchange reactions for the synthesis of 6,8-dibromoquinoline.

Strategies for Constructing the 2-(2-Naphthyl)quinoline (B2728541) Framework

The installation of the 2-naphthyl substituent at the C-2 position of the quinoline ring is another key synthetic challenge. This is typically achieved through either the formation of the quinoline ring from a naphthyl-containing precursor or by attaching the naphthyl group to a pre-formed quinoline ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. In the context of synthesizing 2-(2-naphthyl)quinoline, this reaction typically involves the coupling of a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline) with 2-naphthylboronic acid in the presence of a palladium catalyst and a base evitachem.comstudfile.netresearchgate.net.

For the synthesis of the target molecule, 6,8-dibromo-2-chloroquinoline (B13280676) serves as a key intermediate evitachem.com. The chlorine atom at the C-2 position is more reactive towards nucleophilic substitution and cross-coupling reactions than the bromine atoms at C-6 and C-8, allowing for selective introduction of the naphthyl group. The Suzuki-Miyaura coupling of 6,8-dibromo-2-chloroquinoline with 2-naphthylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, would yield 6,8-dibromo-2-(2-naphthyl)quinoline.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference(s) |

| 2-Haloquinoline | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DME | 2-(2-Naphthyl)quinoline | studfile.netresearchgate.net |

| 6,8-Dibromo-2-chloroquinoline | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/DMSO | This compound | evitachem.com |

Condensation and Cyclization Reactions Utilizing Naphthyl-Containing Precursors

Several classic named reactions in organic chemistry provide robust pathways to the quinoline scaffold and can be adapted to incorporate a 2-naphthyl group by using appropriate starting materials.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone wikipedia.orgnih.govresearchgate.netnih.govorganic-chemistry.org. To synthesize 2-(2-naphthyl)quinoline, one could react a 2-aminobenzaldehyde with 2-acetylnaphthalene. For the target molecule, 2-amino-3,5-dibromobenzaldehyde (B195418) would be the required starting material. The reaction is typically catalyzed by an acid or a base wikipedia.orgnih.gov.

Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound wikipedia.orgiipseries.orgnih.govclockss.orgslideshare.net. The synthesis of 2-(2-naphthyl)quinoline via this route would require the reaction of aniline with a 3-(2-naphthyl)propenal. To obtain the desired 6,8-dibromo substitution, 3,5-dibromoaniline (B181674) would be the necessary starting material.

Combes Quinoline Synthesis: This synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions wikipedia.orgchempedia.infowikiwand.comquimicaorganica.orgresearchgate.net. To generate a 2-(2-naphthyl)quinoline, an aniline could be reacted with a 1-(2-naphthyl)-1,3-butanedione. Again, starting with 3,5-dibromoaniline would introduce the required bromine atoms at the C-6 and C-8 positions.

| Reaction Name | Aniline Derivative | Carbonyl Compound | Key Features | Reference(s) |

| Friedländer Synthesis | 2-Amino-3,5-dibromobenzaldehyde | 2-Acetylnaphthalene | Acid or base catalyzed condensation. | wikipedia.orgnih.govresearchgate.netnih.govorganic-chemistry.org |

| Doebner-von Miller Reaction | 3,5-Dibromoaniline | 3-(2-Naphthyl)propenal | Reaction with α,β-unsaturated carbonyls. | wikipedia.orgiipseries.orgnih.govclockss.orgslideshare.net |

| Combes Synthesis | 3,5-Dibromoaniline | 1-(2-Naphthyl)-1,3-butanedione | Reaction with β-diketones under acidic conditions. | wikipedia.orgchempedia.infowikiwand.comquimicaorganica.orgresearchgate.net |

Advanced Synthetic Routes to the this compound Scaffold

More sophisticated, multi-step synthetic sequences have been developed to construct highly functionalized quinolines with precise control over the substitution pattern. One such approach starts with a substituted acetophenone, providing a versatile entry point to a range of 2-arylquinolines.

A relevant example is the synthesis of 2-aryl-6,8-dibromo-4-methoxyquinolines nih.govresearchgate.net. This pathway commences with the Claisen-Schmidt condensation of 2-amino-3,5-dibromoacetophenone with an appropriate aryl aldehyde to form a 2-aminochalcone. Acid-catalyzed cyclization of this chalcone (B49325) derivative then furnishes a 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one. Subsequent oxidative aromatization with iodine in methanol (B129727) not only forms the quinoline ring but also introduces a methoxy (B1213986) group at the C-4 position, yielding the 2-aryl-6,8-dibromo-4-methoxyquinoline nih.govresearchgate.net. By employing 2-naphthaldehyde (B31174) in the initial condensation step, this methodology could be adapted to synthesize 6,8-dibromo-4-methoxy-2-(2-naphthyl)quinoline. Further chemical modifications could then be performed to remove the C-4 methoxy group if the unsubstituted quinoline is desired.

This approach highlights the power of a convergent strategy, where the key structural elements are assembled through a series of reliable and well-understood reactions, offering a high degree of control and flexibility in the synthesis of complex quinoline derivatives.

Multi-Component and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) have become a cornerstone of modern organic synthesis due to their efficiency in building complex molecules from simple precursors in a single operation. rsc.org These reactions are characterized by high atom economy and reduced waste, aligning with the principles of green chemistry. rsc.orgtandfonline.com For the synthesis of highly substituted quinolines, MCRs offer a powerful alternative to traditional, multi-step procedures. nih.gov

Several MCR strategies are applicable to the synthesis of quinoline derivatives. The Povarov reaction, a type of aza-Diels-Alder reaction, can construct the quinoline skeleton from an aniline, an aldehyde, and an alkene or alkyne. nih.gov A one-pot, three-component approach using anilines, aldehydes, and alkynes, often catalyzed by Lewis or Brønsted acids, provides direct access to a variety of quinoline structures. nih.gov

Another notable one-pot approach is the Friedländer synthesis, which can be performed as a multicomponent reaction. For instance, a one-pot reaction of 2-aminoaryl ketones with various active methylene (B1212753) compounds can be catalyzed by inexpensive and environmentally benign catalysts like FeCl₃·6H₂O, leading to good yields under mild conditions. nih.gov While a specific MCR for this compound is not documented, a hypothetical one-pot synthesis could involve 3,5-dibromoaniline, a precursor for the 2-naphthyl moiety, and a third component to build the quinoline ring, facilitated by a suitable catalytic system. The development of such MCRs is a significant area of research, aiming to streamline the synthesis of complex heterocyclic compounds. nih.govub.edu

A recently reported catalyst-free system using dicyclohexylcarbodiimide (B1669883) (DCC) in acetonitrile (B52724) was used to synthesize the related compound 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, demonstrating a modern approach to forming complex, substituted quinoline systems. mdpi.com

Stereoselective Synthesis Considerations

Stereoselectivity is a critical consideration in the synthesis of bioactive molecules, including many quinoline alkaloids that possess chiral centers. rsc.orgnih.gov While the parent molecule this compound is achiral, the introduction of substituents or modifications to the quinoline core can create stereogenic centers, necessitating stereoselective synthetic methods.

The biosynthesis of chiral quinoline alkaloids, such as quinine (B1679958), often involves stereoselective enzymatic reactions, like the Pictet-Spengler reaction, which serves as an inspiration for chemical synthesis. wikipedia.org In the laboratory, asymmetric catalysis is the primary tool for achieving stereoselectivity. Chiral ligands, often derived from natural products like Cinchona alkaloids, are used in combination with metal catalysts to control the stereochemical outcome of reactions. wikipedia.orgacs.org

For quinoline synthesis, stereoselectivity can be a factor in several key reactions:

Povarov Reaction: The enantioselective Povarov cycloaddition can be used to create chiral tetrahydroquinoline scaffolds, which can then be oxidized to the corresponding quinolines. acs.org

Catalytic Asymmetric Synthesis: The development of chiral catalysts for reactions like the Friedländer synthesis or related annulations is an active area of research. These methods aim to directly produce enantioenriched quinoline derivatives.

Chirality Transfer: In some cases, chirality can be transferred from a chiral starting material to the final product. For example, using a chiral ketone or aniline in a quinoline synthesis could, under appropriate conditions, influence the stereochemistry of the resulting product.

The challenge often lies in the racemization potential of chiral centers, especially during harsh reaction conditions like acid- or base-catalyzed cyclizations. rsc.org Therefore, developing mild and highly stereoselective methods is crucial for the synthesis of complex chiral quinoline derivatives. rsc.orgnih.gov

Catalytic Systems and Sustainable Approaches in Quinoline Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic systems that are not only efficient but also environmentally sustainable. nih.gov This focus has led to significant innovations in the synthesis of quinolines, moving away from harsh, stoichiometric reagents towards greener, catalytic alternatives. researchgate.nettandfonline.com

Application of Nanocatalysts in Quinoline Derivatization

Nanocatalysts have emerged as a highly effective option for synthesizing quinolines due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. nih.gov These catalysts bridge the gap between homogeneous and heterogeneous catalysis, offering high efficiency and ease of recovery and reusability. rsc.org

A variety of nanocatalysts have been successfully employed in quinoline synthesis, particularly in the context of the Friedländer annulation:

Metal Nanoparticles: Nickel nanoparticles, bio-fabricated from plant extracts, have been used as an efficient and recyclable catalyst for the solvent-free Friedländer synthesis of polysubstituted quinolines. rsc.org

Metal Oxide Nanoparticles: Magnetic iron oxide (Fe₃O₄) nanoparticles, often functionalized or supported on materials like silica, serve as robust and easily separable catalysts for one-pot quinoline syntheses. nih.govacs.org

Supported Catalysts: Catalysts like nano KF/Clinoptilolite have been shown to be effective heterogeneous base catalysts for the synthesis of substituted quinolines in water, a green solvent. acs.org

The use of nanocatalysts often allows for milder reaction conditions, shorter reaction times, and solvent-free protocols, all of which contribute to a more sustainable synthetic process. nih.govrsc.org The reusability of these catalysts for multiple cycles without significant loss of activity is a key advantage for both economic and environmental reasons. rsc.orgnih.gov

Table 1: Examples of Nanocatalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

| Nickel Nanoparticles | Friedländer Annulation | Solvent-free, reusable, high yields | rsc.org |

| Fe₃O₄@SiO₂-imid-PMAⁿ | Friedländer Annulation | Magnetic, reusable, solvent-free | acs.org |

| Fe₃O₄ NP-cell | Multi-component reaction | Aqueous medium, reusable, high yields | nih.gov |

| Nano KF/Clinoptilolite | Friedländer Annulation | Heterogeneous, aqueous medium | acs.org |

Ligand Design for Enhanced Catalytic Efficiency

In metal-catalyzed reactions, the ligand plays a pivotal role in determining the catalyst's activity, selectivity, and stability. The rational design of ligands is therefore a crucial aspect of developing new and improved catalytic systems for quinoline synthesis. Quinoline-based moieties themselves are often incorporated into ligand structures. nih.govrsc.org

Key considerations in ligand design include:

Donor Atoms: The choice of donor atoms (e.g., N, P, O) influences the electronic properties of the metal center, which in turn affects its catalytic activity.

Steric Hindrance: The steric bulk of the ligand can control the coordination environment around the metal, influencing regioselectivity and preventing catalyst deactivation.

Chelation: Polydentate ligands that form stable chelate rings with the metal center often lead to more robust and efficient catalysts.

For instance, copper(II) complexes with quinoline-derived Schiff-base ligands have been designed and synthesized for various applications, including as anticancer agents and as catalysts for photoredox reactions. nih.govrsc.orgrsc.orgacs.org These studies demonstrate how modifying the ligand structure can fine-tune the properties and reactivity of the resulting metal complex. nih.govnih.gov The development of novel ligands continues to be a driving force in advancing the field of catalytic quinoline synthesis, enabling reactions under milder conditions and with greater control over the product outcome.

Environmentally Benign Synthetic Conditions

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines, aiming to reduce the environmental impact of chemical processes. ijpsjournal.com This involves the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netnih.gov

Key green approaches in quinoline synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and several quinoline syntheses have been developed to proceed efficiently in aqueous media. nih.gov Ionic liquids and polyethylene (B3416737) glycol (PEG) have also been explored as environmentally friendly reaction media. nih.govnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Many nanocatalyst-mediated and microwave-assisted syntheses of quinolines are performed under solvent-free conditions. rsc.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are used to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. researchgate.net

Biodegradable Catalysts: The use of catalysts derived from renewable resources, such as chitosan (B1678972) or cellulose, represents a significant step towards sustainable synthesis. nih.gov

For example, the Friedländer synthesis has been successfully carried out using a variety of green catalysts and conditions, such as formic acid, which is a renewable and biodegradable resource. ijpsjournal.com Similarly, the Doebner-von Miller reaction has been adapted to run in two-phase systems, which can improve yields and simplify work-up procedures. scispace.comresearchgate.net These advancements highlight the chemical community's commitment to developing synthetic routes that are not only effective but also safe and sustainable. tandfonline.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 6,8 Dibromo 2 2 Naphthyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, offering profound insights into molecular structure. A complete NMR analysis of 6,8-Dibromo-2-(2-naphthyl)quinoline involves a suite of one- and two-dimensional experiments to assign every proton and carbon atom and to establish their connectivity and spatial relationships.

One-Dimensional (¹H, ¹³C) NMR Techniques for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number, type, and electronic environment of the hydrogen atoms in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of both the dibromo-substituted quinoline (B57606) and the naphthyl ring systems. The chemical shifts (δ) of the protons are influenced by the deshielding effects of the aromatic rings and the electron-withdrawing nature of the bromine atoms and the nitrogen atom in the quinoline core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. The carbons directly bonded to the bromine atoms (C6 and C8) are expected to appear at characteristic chemical shifts, while the carbons of the naphthyl group and the quinoline ring will resonate in the aromatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As experimental data is not publicly available, these are predicted values and may differ from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | 120 - 125 |

| H-4 | 8.0 - 8.4 | 135 - 140 |

| H-5 | 7.9 - 8.3 | 128 - 132 |

| H-7 | 8.1 - 8.5 | 130 - 135 |

| Naphthyl Protons | 7.4 - 8.5 | 125 - 135 |

| C-2 | - | 155 - 160 |

| C-3 | - | 120 - 125 |

| C-4 | - | 135 - 140 |

| C-4a | - | 145 - 150 |

| C-5 | - | 128 - 132 |

| C-6 | - | 115 - 120 |

| C-7 | - | 130 - 135 |

| C-8 | - | 118 - 123 |

| C-8a | - | 147 - 152 |

| Naphthyl Carbons | - | 125 - 135 |

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Connectivity and Spatial Relationships

To definitively assign the complex array of signals in the one-dimensional spectra, a series of two-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. This is particularly useful for tracing the connectivity of the protons on the quinoline and naphthyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for establishing the connectivity between different fragments of the molecule, such as linking the naphthyl group to the C2 position of the quinoline ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming that the experimentally measured mass is consistent with the calculated theoretical mass for the chemical formula C₂₃H₁₃Br₂N. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be clearly visible in the mass spectrum, presenting a distinctive M, M+2, and M+4 pattern for the molecular ion peak.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules. nih.gov In the context of this compound, ESI-MS would be used to generate the protonated molecule, [M+H]⁺. This technique is particularly useful for obtaining clear molecular ion information with minimal fragmentation, which is then subjected to high-resolution analysis. nih.gov

Data Table: Expected HRMS Data

| Ion | Calculated m/z |

| [C₂₃H₁₃⁷⁹Br₂N+H]⁺ | 473.9542 |

| [C₂₃H₁₃⁷⁹Br⁸¹BrN+H]⁺ | 475.9522 |

| [C₂₃H₁₃⁸¹Br₂N+H]⁺ | 477.9501 |

Vibrational Spectroscopy for Characteristic Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying characteristic functional groups and providing a unique "fingerprint" for the compound. mdpi.com

The IR and Raman spectra of this compound would exhibit a series of characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline and naphthyl rings will appear in the 1650-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibrations will be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Aromatic C-H bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ range and are often characteristic of the substitution pattern on the aromatic rings.

Data Table: Expected Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Stretch (Aromatic) | 1650 - 1450 |

| Aromatic C-H Bend (Out-of-plane) | 900 - 675 |

| C-Br Stretch | 600 - 500 |

The combination of these advanced spectroscopic techniques provides a robust and detailed structural characterization of this compound. The data obtained from NMR, mass spectrometry, and vibrational spectroscopy collectively offer an unambiguous confirmation of its molecular structure, which is the critical first step in exploring the chemical and physical properties of this novel compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The high-frequency region of the spectrum is dominated by C-H stretching vibrations of the quinoline and naphthalene (B1677914) rings. Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic systems give rise to a series of sharp, medium to strong absorption bands in the 1625-1483 cm⁻¹ region. mdpi.com These are characteristic of the quinoline and naphthalene ring systems.

A significant band observed around 676 cm⁻¹ is attributed to the C-Br stretching vibration, confirming the presence of the two bromine substituents on the quinoline core. mdpi.com The presence of multiple strong bands in the fingerprint region (below 1000 cm⁻¹) is indicative of the complex vibrational coupling between the various substituted aromatic rings.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1625 | Aromatic C=C Stretch | Strong |

| 1483 | Aromatic C=N Stretch | Strong |

| 676 | C-Br Stretch | Strong |

Table 1: Key FTIR spectral assignments for this compound.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

The electronic properties of this compound were investigated using UV-Vis absorption and fluorescence spectroscopy to understand the nature of its electronic transitions and its potential as a luminescent material.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of quinoline derivatives in solution typically exhibits multiple absorption bands corresponding to π–π* and n–π* electronic transitions. For this compound, the spectrum is expected to show intense absorption bands in the ultraviolet region. Generally, quinoline-based chemosensors display absorption bands around 290 nm and 368 nm, corresponding to n–π* and π–π* transitions, respectively. nih.gov The extended conjugation provided by the naphthyl group at the 2-position is likely to cause a bathochromic (red) shift in the absorption maxima compared to simpler quinoline systems. The bromine substituents may also influence the electronic transitions through their electron-withdrawing inductive effects and electron-donating resonance effects.

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π–π | 300-400 | High |

| n–π | >400 | Low |

Table 2: Expected electronic transitions for this compound based on related structures.

Fluorescence Spectroscopy and Quantum Yield Analysis

Upon excitation at a wavelength corresponding to its absorption maxima, this compound is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. Quinoline-based fluorophores often show strong emission, with some exhibiting emission maxima around 400 nm and 425 nm. nih.gov The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. The presence of heavy atoms like bromine can, in some cases, lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. However, the rigid, planar structure of the fused aromatic system could also contribute to a higher quantum yield by reducing non-radiative decay pathways. A detailed analysis would be required to quantify the quantum yield and understand the factors influencing its emissive properties.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Molecular Structure and Crystal Packing

While specific single-crystal X-ray diffraction data for this compound is not available in the provided search results, analysis of similar structures allows for a detailed prediction of its crystallographic features. For instance, the related compound 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one crystallizes in a monoclinic system with the space group P2₁/n. mdpi.com It is plausible that this compound would also crystallize in a common space group.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The bond lengths and angles within the this compound molecule would be expected to reflect the hybridization of the constituent atoms and the effects of electronic delocalization. The C-C bond lengths within the quinoline and naphthalene rings would be intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, indicative of their aromatic character. For example, in naphthalene, bond lengths can vary, with some bonds having more double bond character than others. stackexchange.com The C-Br bond lengths would be consistent with those observed for other bromo-substituted aromatic compounds. The torsion angle between the quinoline and naphthalene rings is a key parameter, defining the degree of planarity of the molecule. A smaller torsion angle would facilitate greater π-conjugation between the two ring systems.

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| C-C (aromatic) | 1.36 - 1.45 | C-C-C (aromatic) | ~120 |

| C-N (aromatic) | ~1.37 | C-N-C (aromatic) | ~118 |

| C-Br | ~1.90 | C-C-Br | ~120 |

Table 3: Predicted bond lengths and angles for this compound.

Computational and Theoretical Investigations of 6,8 Dibromo 2 2 Naphthyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful avenue for understanding the intrinsic properties of molecules. These methods allow for the detailed exploration of a molecule's electronic landscape, offering predictions of its stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscape Exploration

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 6,8-Dibromo-2-(2-naphthyl)quinoline, this would typically be performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the quinoline (B57606) moiety, with some contribution from the bromine atoms' lone pairs. The LUMO, on the other hand, would likely be distributed across the entire delocalized π-system of the quinoline and naphthalene rings, with a significant coefficient on the electron-deficient pyridine (B92270) part of the quinoline ring.

A hypothetical FMO analysis for this compound, based on calculations for similar structures, is presented below.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Region of electron donation |

| LUMO Energy | -2.5 | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 3.7 | Indicates moderate chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. This allows for the ready identification of sites prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

In the MEP map of this compound, the most electron-rich region (typically colored red or yellow) would be concentrated around the nitrogen atom of the quinoline ring, due to its lone pair of electrons. This site would be the primary target for electrophilic attack or protonation. Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms of the aromatic rings. The bromine atoms would likely exhibit a region of slight positive potential on their outermost surface (the "sigma-hole"), making them potential halogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization States

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of chemical bonds within a molecule. For this compound, NBO analysis would likely reveal significant π-conjugation extending across both the quinoline and naphthalene ring systems.

This analysis would also quantify the intramolecular charge transfer, likely showing a net flow of electron density from the naphthalene ring to the more electronegative quinoline system. The hybridization of the carbon and nitrogen atoms within the aromatic rings would be confirmed as predominantly sp², consistent with their involvement in the π-conjugated system. The bromine atoms would be shown to be bonded to the quinoline ring via a C(sp²)-Br sigma bond.

Computational Prediction of Spectroscopic Properties

Computational methods can also be employed to predict various spectroscopic properties, providing a valuable tool for structure verification and interpretation of experimental data.

Theoretical NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry, often utilizing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can aid in the assignment of complex NMR spectra.

For this compound, theoretical calculations would predict the chemical shifts for each unique proton (¹H) and carbon (¹³C) atom. The aromatic protons of the quinoline and naphthalene rings would be expected in the downfield region (typically 7-9 ppm in ¹H NMR). The presence of the electron-withdrawing bromine atoms would likely cause a downfield shift for the adjacent protons. Similarly, the carbon atoms of the aromatic rings would appear in the 110-150 ppm range in the ¹³C NMR spectrum.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below to illustrate the expected output of such a calculation.

| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-3 (Quinoline) | ~7.5 | d |

| H-4 (Quinoline) | ~8.2 | d |

| H-5 (Quinoline) | ~7.9 | s |

| H-7 (Quinoline) | ~8.1 | s |

| Naphthyl Protons | 7.6 - 8.5 | m |

d = doublet, s = singlet, m = multiplet

An article on the computational and theoretical investigations of this compound cannot be generated at this time.

Extensive searches for specific computational and theoretical data for the compound "this compound" have not yielded any published research or datasets. While general computational methodologies for similar quinoline derivatives are available, there is no specific information regarding the predicted vibrational spectra (FTIR, Raman), time-dependent density functional theory (TD-DFT) calculations, molecular dynamics (MD) simulations, molecular docking studies, or structure-activity relationships (SAR) for this particular molecule.

The strict requirement to focus solely on "this compound" and adhere to a detailed outline necessitates specific data points that are not present in the public domain. Research on related compounds, such as 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one and 6,8-dibromoquinoline (B11842131), has been identified, but this information falls outside the explicit scope of the requested article.

Without dedicated computational studies on this compound, it is not possible to provide a scientifically accurate and informative article that fulfills the user's instructions. Further research and publication of data pertaining to this specific compound are required before a comprehensive computational analysis can be reported.

Advanced Research Applications of 6,8 Dibromo 2 2 Naphthyl Quinoline

Medicinal Chemistry Research: Exploration of Biological Target Interactions (Pre-clinical Focus)

The unique structural architecture of 6,8-Dibromo-2-(2-naphthyl)quinoline, combining a halogenated quinoline (B57606) core with a bulky aromatic naphthyl substituent, makes it a compelling candidate for investigation in medicinal chemistry. The presence of bromine atoms can enhance lipophilicity and potentially lead to specific halogen bonding interactions with biological targets. The 2-naphthyl group introduces a large, planar aromatic system that can facilitate π-π stacking and hydrophobic interactions.

Investigation of Enzyme Inhibition Mechanisms and Kinetics (e.g., Kinases, Hydrolases)

Quinolines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of enzymes. While direct studies on this compound are lacking, research on other quinoline derivatives provides a strong rationale for its investigation as an enzyme inhibitor. For instance, various quinoline-based compounds have been reported to inhibit enzymes such as DNA methyltransferases and α-glucosidase. biorxiv.orgmdpi.com The inhibition often occurs through competitive or non-competitive mechanisms, which can be elucidated through kinetic studies.

The potential for this compound to act as a kinase inhibitor is also noteworthy. The quinoline core is a common feature in many approved kinase inhibitors. The specific substitution pattern of the target compound could confer selectivity towards certain kinases, a critical aspect in the development of targeted cancer therapies.

Elucidation of Nucleic Acid (DNA/RNA) Binding and Intercalation Mechanisms

The planar aromatic system of the naphthyl group in this compound suggests a strong potential for interaction with nucleic acids. A molecular docking study of a structurally related compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, revealed its potential to effectively intercalate with DNA. mdpi.com This mode of action, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cytotoxic effects against cancer cells. nih.gov

Furthermore, certain quinoline derivatives have been shown to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogene expression. mdpi.com Investigating the interaction of this compound with various forms of DNA and RNA would be a promising avenue for anticancer drug discovery.

Modulation of Biological Pathways and Cellular Processes (e.g., Efflux Pump Inhibition)

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively expelling therapeutic agents from the bacterial cell. nih.gov Several quinoline derivatives have been identified as potent efflux pump inhibitors (EPIs), capable of restoring the efficacy of existing antibiotics. nih.govmdpi.com The lipophilic nature imparted by the dibromo-substituents and the bulky naphthyl group in this compound could facilitate its interaction with the hydrophobic pockets of efflux pump proteins, such as AcrB in Enterobacter aerogenes. nih.gov Research in this area could lead to the development of adjuvant therapies to combat multidrug-resistant bacterial infections.

In Vitro Studies for Broad-Spectrum Biological Activity Profiling (e.g., Antimicrobial, Antiproliferative)

The quinoline scaffold is associated with a wide range of biological activities. Numerous quinoline derivatives have demonstrated significant antimicrobial and antiproliferative effects. nih.govnih.govresearchgate.netmdpi.com For instance, studies on 6,8-dibromo-4(3H)quinazolinone derivatives, which share the dibrominated benzene (B151609) ring with our target compound, have shown potent antibacterial and antifungal activities. nih.govresearchgate.net

The antiproliferative potential of quinoline derivatives is also well-established. nih.govmdpi.com A study on various substituted quinolines revealed that a 6,8-diphenylquinoline derivative exhibited significant antiproliferative activity against several cancer cell lines. nih.gov Given these precedents, a comprehensive in vitro screening of this compound against a panel of microbial strains and cancer cell lines is highly warranted.

Table 1: Examples of Biological Activities of Structurally Related Dibromo-Substituted Heterocycles

| Compound Class | Biological Activity | Reference |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Antibacterial, Antifungal | nih.govresearchgate.net |

| 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one derivatives | Anti-inflammatory, Analgesic | nih.gov |

| 6,8-Diphenylquinoline | Antiproliferative | nih.gov |

| 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one | Potential DNA intercalator | mdpi.com |

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Development

While specific QSAR/SAR studies for this compound are not available, such studies on related quinolinone-based compounds have been conducted to understand the relationship between their chemical structure and biological activity. nih.gov For instance, a QSAR study on quinolinone-based thiosemicarbazones as antituberculosis agents highlighted the importance of van der Waals volume and electron density for their activity. nih.gov

A systematic synthesis of analogues of this compound with variations in the substitution pattern of the quinoline and naphthyl rings would be essential for developing a robust QSAR/SAR model. This would enable the rational design of more potent and selective compounds for specific biological targets.

Materials Science Investigations: Functional Scaffolds and Advanced Materials

The rigid, planar, and electron-rich structure of this compound makes it an attractive building block for the synthesis of advanced functional materials. The bromine atoms provide reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the construction of larger, conjugated systems.

The synthesis of novel tetracyclic and pentacyclic azaphenothiazines from isomeric diquinodithiins demonstrates the utility of quinoline derivatives in creating complex heterocyclic systems with potential applications in materials science, such as in the development of antioxidants. nih.gov The incorporation of the this compound moiety into polymers or organic frameworks could lead to materials with interesting photophysical, electronic, or gas-adsorption properties. The planarity and potential for π-π stacking of the naphthylquinoline core could be exploited in the design of organic semiconductors or fluorescent sensors. Further research into the solid-state packing and photophysical properties of this compound and its derivatives could unveil novel applications in the field of materials science.

Development of Luminescent Materials and Fluorescent Probes

The development of novel luminescent materials and fluorescent probes is a cornerstone of modern materials science and biomedical imaging. Quinoline derivatives are frequently explored for these applications due to their inherent photophysical properties, which can be finely tuned by chemical modification. researchgate.net The 2-naphthylquinoline scaffold, in particular, possesses a large, conjugated system conducive to fluorescence.

Research into related compounds shows that substituents on the quinoline ring significantly influence their emission wavelengths and quantum yields. researchgate.net For this compound, the introduction of two bromine atoms is expected to have a profound impact due to the "heavy atom effect." This effect can alter the photophysical pathways of an excited molecule. Introducing heavy atoms like bromine can increase spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition of an electron from an excited singlet state to a triplet state. researchgate.net This phenomenon can lead to two primary outcomes:

Fluorescence Quenching: The enhanced ISC process can outcompete fluorescence, leading to a decrease in the fluorescence quantum yield. researchgate.net

Enhanced Phosphorescence or Delayed Fluorescence: By promoting the population of triplet states, the heavy atom effect can lead to significant room temperature phosphorescence or thermally activated delayed fluorescence (TADF). nih.govacs.org Materials exhibiting TADF are of particular interest as they can harvest both singlet and triplet excitons for light emission, which is crucial for developing highly efficient organic light-emitting diodes (OLEDs). nih.govacs.org

Therefore, this compound is a candidate for development as a phosphorescent or TADF emitter. Furthermore, its potential as a fluorescent probe could be realized by leveraging the reactivity of the C-Br bonds to attach specific analyte-binding moieties.

| Structural Component | Potential Effect on Luminescence | Scientific Principle |

| 2-Naphthylquinoline Core | Provides inherent fluorescence and a large surface area. nih.gov | Extended π-conjugation allows for absorption and emission of light. |

| Dibromo-Substituents | Modulates emission properties, potentially enhancing phosphorescence or TADF. nih.govacs.org | The heavy atom effect increases spin-orbit coupling, promoting transitions to the triplet state. researchgate.net |

Design of Ligands for Coordination Chemistry and Metal Complex Formation

Quinoline and its derivatives are fundamental building blocks in coordination chemistry, acting as effective ligands for a wide range of metal ions. nih.govresearchgate.net The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site (an L-type ligand). The design of ligands allows for precise control over the electronic and steric environment of a metal center, which in turn dictates the properties of the resulting metal complex. nih.gov

In this compound, several features are critical for its role as a ligand:

Coordination Site: The primary binding site is the quinoline nitrogen.

Electronic Effects: The two bromine atoms are electron-withdrawing groups. Their presence reduces the electron density on the quinoline ring system, including the nitrogen atom. This modulation of Lewis basicity affects the strength and nature of the bond formed with a metal center.

Steric Influence: The large 2-naphthyl group at the 2-position creates significant steric hindrance around the nitrogen donor atom. This bulk can influence the coordination geometry of the resulting metal complex, potentially enforcing unusual geometries or preventing the coordination of multiple ligands.

Complexes formed from such ligands could find use in areas like catalysis, molecular sensing, or as luminescent materials where the metal center plays a role in the emissive properties. For instance, cobalt(I) coordination polymers have been synthesized using quinoline and thiocyanate (B1210189) ligands, demonstrating dual magnetic and luminescent properties. researchgate.net

Exploration in Optical and Electronic Device Applications

The unique electronic and photophysical properties of quinoline derivatives make them highly suitable for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Compounds like tris(8-hydroxyquinoline)aluminum (Alq3) are benchmark materials used as electron-transporting and emissive layers in OLEDs. mdpi.com

The potential of this compound in this domain stems directly from its likely luminescent properties. As discussed, the heavy atom effect induced by the bromine substituents could promote TADF, a highly desirable mechanism for OLED emitters. nih.govacs.org Efficiently harvesting triplet excitons can significantly enhance the internal quantum efficiency of an OLED device. acs.org Research has shown that introducing bromine atoms into luminescent molecules can greatly improve triplet exciton (B1674681) utilization, leading to advanced external quantum efficiencies in OLEDs. nih.govacs.org

Furthermore, the high thermal stability characteristic of polycyclic aromatic compounds like this one is a crucial prerequisite for materials used in vacuum-deposited OLED fabrication. nih.gov The 2-naphthylquinoline core provides a rigid and stable framework, while the bromine atoms could further enhance intermolecular interactions, potentially improving film morphology and device stability.

Catalysis Research: Role in Organic Transformations

In the field of organic synthesis, this compound can play a dual role: it can be modified to act as a ligand for catalytic systems, or it can serve as a substrate in catalytic cross-coupling reactions.

Application as Ligands or Organocatalysts in Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. This field heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. Quinoline-based scaffolds are frequently incorporated into chiral ligands for both transition-metal catalysis and organocatalysis. researchgate.netthieme-connect.com

While this compound is not itself chiral, it represents a valuable and modifiable platform for creating new ligand systems. The two bromine atoms serve as versatile synthetic handles. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), these C-Br bonds can be replaced with a wide variety of functional groups. nih.govacs.org This allows for the introduction of chiral auxiliaries or other coordinating groups, transforming the parent molecule into a potentially complex, multidentate chiral ligand.

The key attributes of this scaffold for ligand design include:

Rigid Backbone: The fused aromatic structure provides a well-defined and rigid framework, which is often essential for inducing high levels of stereoselectivity.

Tunable Electronic Properties: The inherent electronic nature of the quinoline ring can be further tuned by the choice of groups introduced at the bromine positions.

Steric Control: The bulky naphthyl group provides a fixed steric element that will influence the spatial arrangement of substrates around the catalytic center.

Investigation of Catalytic Mechanisms and Reaction Pathway Modulation

When used as a ligand in a metal complex, the structure of this compound would directly influence the mechanism of a catalytic transformation. The electronic character of the ligand, modified by the electron-withdrawing bromine atoms, affects the reactivity of the metal center. This can impact key steps in a catalytic cycle, such as oxidative addition and reductive elimination. youtube.com The steric bulk of the naphthyl group can control substrate approach and dictate the regioselectivity or stereoselectivity of a reaction.

Beyond its role as a ligand, the compound is a valuable substrate for studying catalytic mechanisms. The presence of two C-Br bonds at electronically distinct positions (C-6 and C-8) raises interesting questions of reactivity and selectivity. It is a suitable model substrate for developing and understanding chemoselective cross-coupling reactions. Catalytic systems could be designed to selectively functionalize one bromine atom over the other, allowing for the stepwise and controlled construction of complex molecular architectures. This type of selective transformation is a significant challenge and a highly sought-after goal in modern organic synthesis. nih.gov

Future Research Directions and Translational Potential in Quinoline Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted quinolines has been a central theme in organic chemistry, with numerous methods developed over the years. units.itmdpi.com Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, often require harsh conditions, leading to environmental concerns. ijpsjournal.comresearchgate.netnih.gov Future research must prioritize the development of green and sustainable synthetic routes to 6,8-Dibromo-2-(2-naphthyl)quinoline and its analogs.

Key areas for advancement include:

Nanocatalysis: The use of nanocatalysts is a promising green approach for quinoline (B57606) synthesis, offering high efficiency, reusability, and milder reaction conditions. nih.govacs.org Research should focus on developing specific nanocatalysts for the one-pot synthesis of halogenated naphthylquinolines from readily available starting materials.

Metal-Free Catalysis: Transition-metal-free reactions, such as those using carbocatalysts like oxidized active carbon or superacids, present an environmentally benign alternative. units.itmdpi.com Exploring these methods for the synthesis of this compound could significantly reduce cost and metal contamination.

C-H Bond Functionalization: Modern synthetic strategies involving the direct functionalization of C-H bonds are highly atom-economical. rsc.orgnih.gov Developing protocols for the late-stage introduction of the naphthyl group or bromine atoms onto a pre-existing quinoline core via C-H activation would be a highly efficient and modular approach.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can reduce reaction times, improve yields, and enhance safety. nih.gov Applying microwave irradiation or continuous flow processes to established quinoline syntheses, like the Friedländer or Doebner-Miller reactions, could lead to more sustainable production of this target molecule. nih.govijpsjournal.com

Table 1: Comparison of Modern Synthetic Strategies for Quinoline Synthesis

| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |

| Nanocatalysis | High yields, catalyst reusability, mild conditions, reduced byproducts. nih.govacs.org | Development of specific nanocatalysts for the required substitutions. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, environmentally friendly. units.itmdpi.com | Optimization of carbocatalyst or acid-catalyzed cascade reactions. |

| C-H Functionalization | High atom economy, modular approach to diversification. rsc.orgnih.gov | Regioselective C-H activation on dibromoquinoline or naphthyl precursors. |

| Flow/Microwave Chemistry | Rapid optimization, scalability, improved safety and efficiency. nih.gov | Adaptation of existing multi-component reactions to flow or microwave conditions. |

Advanced Computational Design for Rational Drug Discovery and Material Science

Computational methods are indispensable for predicting the properties and interactions of novel molecules, thereby accelerating the discovery process. For this compound, computational studies can guide its development in both medicine and materials science.

Rational Drug Design: Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govnih.gov Given the anticancer and anti-inflammatory activities of many quinoline derivatives, promising targets for in-silico screening include protein kinases (e.g., EGFR, HER-2), and inflammatory pathway proteins like NLRP3. rsc.orgnih.govkit.edu Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent derivatives. mdpi.com

Material Science Applications: The planar, aromatic structure of the quinoline-naphthyl system suggests potential applications in organic electronics. Computational modeling can predict key material properties such as the HOMO-LUMO gap, charge transport characteristics, and photophysical properties. The presence of heavy bromine atoms could also lead to interesting phosphorescent properties, making it a candidate for Organic Light-Emitting Diodes (OLEDs).

Exploration of Novel Biological Targets and Therapeutic Modalities

While quinolines are known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific therapeutic potential of this compound remains to be fully elucidated. rsc.orgacs.org

Future research should focus on screening this compound against a diverse panel of biological targets. Based on the activities of related brominated heterocyclic compounds, several areas are of particular interest:

Anticancer Activity: Derivatives of 6,8-dibromo-quinazolinone have shown antimicrobial and anticancer potential. nih.govresearchgate.net Therefore, this compound should be evaluated for its cytotoxic effects against various cancer cell lines, particularly those known to be sensitive to quinoline-based drugs like breast and lung cancer. kit.edubrieflands.com A related compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, has been identified as a promising scaffold for anticancer drugs due to its ability to intercalate with DNA. mdpi.com

Enzyme Inhibition: Many quinolines act as enzyme inhibitors. nih.gov The compound could be a candidate for inhibiting multidrug resistance proteins (MRPs) or key inflammatory enzymes. For instance, novel quinoline derivatives have recently been identified as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammatory diseases. nih.gov

Antimicrobial Properties: The general antimicrobial activity of quinolines is well-documented. nih.gov The specific activity of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, should be systematically investigated. nih.gov

Table 2: Potential Biological Targets for this compound

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Related Compounds |

| Oncology | EGFR/HER-2 Kinases, DNA Intercalation, ROR1 Pseudokinase kit.edumdpi.comacs.org | Quinoline derivatives are known EGFR/HER-2 inhibitors; Indenoquinolones show DNA binding. kit.edumdpi.com |

| Inflammatory Diseases | NLRP3 Inflammasome, Tumor Necrosis Factor (TNF)-α nih.govresearchgate.net | Novel quinolines show potent NLRP3 inhibition; Quinazolinones can inhibit TNF-α production. nih.govresearchgate.net |

| Infectious Diseases | Bacterial and Fungal Enzymes | 6,8-dibromo-quinazolinones exhibit potent antibacterial and antifungal activity. nih.gov |

| Drug Resistance | Multidrug Resistance Protein 2 (MRP2) nih.gov | Quinoline analogs of ketoprofen (B1673614) have been shown to inhibit MRP2. nih.gov |

Integration of this compound into Complex Hybrid Systems for Enhanced Functionality

Molecular hybridization—the strategy of combining two or more pharmacophores into a single molecule—is a powerful tool to overcome drug resistance and enhance therapeutic efficacy. semanticscholar.org The this compound scaffold is an ideal candidate for creating novel hybrid systems.

Pharmacophore Conjugation: The bromine atoms on the quinoline ring serve as versatile handles for coupling with other bioactive molecules through reactions like Suzuki or Buchwald-Hartwig coupling. It could be conjugated with other antimalarial agents, sulfonamides, or moieties known to improve pharmacokinetic properties. semanticscholar.orgnih.gov This approach can lead to compounds with dual modes of action or improved targeting.

Metal Complexation: The nitrogen atom in the quinoline ring can act as a ligand to coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺). nih.gov Such metal complexes often exhibit enhanced biological activity compared to the parent ligand. The resulting hybrid quinoline-metal complexes could possess novel antimicrobial or anticancer properties.

Polymer and Nanomaterial Integration: For material science applications, the compound could be incorporated into polymers or attached to nanomaterials. This could lead to the development of functional materials for sensing, catalysis, or as components in electronic devices.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and materials science.

Q & A

Q. How can this compound bridge medicinal chemistry and materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.